Fmoc-Orn(Ivdde)-OH
Description
Evolution of Protecting Group Chemistries in Solid-Phase Peptide Synthesis (SPPS)
The journey of SPPS has been marked by critical innovations in protecting group chemistry, fundamentally shaping the efficiency and scope of peptide synthesis. openaccessjournals.com
Initially, solid-phase peptide synthesis, developed by R.B. Merrifield, predominantly utilized the Boc/Bzl strategy. peptide.comiris-biotech.de In this approach, the temporary Nα-amino group protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protection is afforded by benzyl (B1604629) (Bzl)-based groups. peptide.compeptide.com The Boc group is removed with moderate acid, such as trifluoroacetic acid (TFA), while the Bzl groups and cleavage from the resin require a much stronger acid, like hydrofluoric acid (HF). peptide.comresearchgate.net This reliance on differential acid lability for deprotection means the Boc/Bzl strategy is not truly orthogonal but rather quasi-orthogonal, as both types of protecting groups are removed by acidic conditions of varying strengths. peptide.combiosynth.com
The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino in 1970, and its subsequent adoption in SPPS in the late 1970s, heralded a major shift. nih.govpeptide.com This led to the development of the Fmoc/tBu strategy, which pairs the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups. peptide.combeilstein-journals.org The Fmoc group is typically removed with a base like piperidine (B6355638), while the tBu groups are removed with TFA. researchgate.netamericanpeptidesociety.org This use of distinct and non-interfering chemical conditions (base vs. acid) for deprotection established a truly orthogonal system. peptide.combeilstein-journals.org The milder conditions of the Fmoc/tBu strategy have contributed to its widespread adoption over the harsher Boc/Bzl method. iris-biotech.debachem.com
| Characteristic | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection Condition | Moderate Acid (e.g., TFA) peptide.com | Base (e.g., 20% Piperidine in DMF) researchgate.net |
| Side-Chain Protecting Groups | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage/Deprotection | Strong Acid (e.g., HF) peptide.com | Strong Acid (e.g., TFA) ub.edu |
| Orthogonality | Quasi-orthogonal peptide.com | Orthogonal peptide.combeilstein-journals.org |
Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under a specific set of chemical conditions without affecting the others. fiveable.mejocpr.com This principle is crucial in multi-step synthesis, allowing for the selective deprotection and modification of specific functional groups within a complex molecule. springernature.comfiveable.me For a protection scheme to be considered orthogonal, the conditions used to remove one group must be completely different from those used to remove another, such as using an acid for one and a base for another. peptide.commasterorganicchemistry.com This precise control is fundamental to the synthesis of intricate molecules like peptides, where numerous reactive side chains must be managed throughout the chain elongation process. biosynth.comfiveable.me The Fmoc/tBu strategy is a prime example of an orthogonal system, as the base-labile Fmoc group and acid-labile side-chain groups can be removed in any order without interference. biosynth.combachem.com
Historical Context: Boc/Bzl vs. Fmoc/tBu Strategies
The Significance of Fmoc-Orn(Ivdde)-OH as a Building Block in Fmoc SPPS
Within the framework of Fmoc-based SPPS, the need to create peptides with functionalities beyond a simple linear sequence has driven the development of specialized building blocks. This compound is one such critical reagent, incorporating an additional layer of orthogonal protection for advanced synthetic applications.
The synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides, requires additional protecting groups that are orthogonal to both the temporary Nα-Fmoc group and the permanent tBu-based side-chain protection. ub.edu These "super-orthogonal" protecting groups allow for the selective unmasking of a specific amino acid's side chain while the peptide is still attached to the solid support. peptide.com This enables site-specific modifications, such as the attachment of labels (dyes, biotin), the synthesis of branched peptides where a second peptide chain is grown from a lysine (B10760008) or ornithine side chain, or on-resin cyclization. chempep.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a prominent example of such a protecting group. chempep.com
The Fmoc/ivDde strategy has become a standard and powerful approach for the synthesis of complex peptides. The primary advantage of the ivDde group is its unique deprotection condition. It is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions for final cleavage (TFA), but it can be selectively cleaved using a mild solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF).
This orthogonality offers several key benefits:
Selective On-Resin Modification : The side-chain amino group of ornithine (or lysine) can be deprotected on the resin without disturbing any other protecting groups, allowing for precise, site-specific derivatization. chempep.com
Synthesis of Branched Peptides : this compound is instrumental in creating branched peptides, where the ornithine side chain serves as an anchor point for the synthesis of a second peptide chain. chempep.com
Mild Deprotection : The use of dilute hydrazine is a mild condition that preserves the integrity of the main peptide chain and other sensitive functionalities. chempep.com
The introduction of the Dde and later the ivDde protecting groups has significantly expanded the complexity of peptides that can be synthesized via Fmoc-SPPS, making them indispensable tools for modern peptide chemistry.
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Reagent | Stability |
|---|---|---|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) americanpeptidesociety.org | Stable to acid and hydrazine |
| tert-Butyl | tBu | Side-chain (e.g., Asp, Glu, Tyr) | Acid (e.g., TFA) ub.edu | Stable to base and hydrazine |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Side-chain amino group (e.g., Orn, Lys) | Hydrazine | Stable to acid and base |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Characteristics of Fmoc Orn Ivdde Oh
Synthetic Methodologies for Fmoc-Orn(Ivdde)-OH
The synthesis of this compound and related orthogonally protected ornithine derivatives is fundamental for their application in peptide and medicinal chemistry.
Preparation of this compound
The preparation of this compound is a key process for its use in the synthetic production of N-Ivdde-protected amino acids. usbio.netchemicalbook.in The ivDde protecting group is a more sterically hindered version of the Dde group, which provides enhanced stability and reduces the likelihood of premature removal or migration during peptide synthesis. sigmaaldrich.compeptide.com The Fmoc group, on the other hand, is a base-labile protecting group commonly used in SPPS, which can be removed with a mild base like piperidine (B6355638). chempep.com The ivDde group is stable to these conditions but can be selectively cleaved using a solution of hydrazine (B178648) in a solvent like dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich-jp.com This orthogonality is the cornerstone of its utility.
The general synthetic approach involves the protection of the α-amino group of ornithine with the Fmoc group, followed by the protection of the δ-amino group with the ivDde group. The use of this compound allows for the incorporation of an ornithine residue into a peptide chain, after which the ivDde group can be selectively removed to allow for further modification at the δ-amino position. sigmaaldrich.com
Key Features of the Ivdde Protecting Group:
Stability: Stable to the 20% piperidine in DMF used for Fmoc group removal and to trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich-jp.com
Cleavage: Selectively removed by 2% hydrazine in DMF. sigmaaldrich.comsigmaaldrich-jp.com The reaction can be monitored spectrophotometrically as the cleavage by-product absorbs light at 290 nm. sigmaaldrich-jp.com
Advantages over Dde: The ivDde group is more sterically hindered than the Dde group, making it more stable during prolonged syntheses and less prone to migration to other free amino groups in the peptide chain. sigmaaldrich.compeptide.comiris-biotech.de
Alternative Synthetic Routes to Ornithine Derivatives with Orthogonal Protection
While the Fmoc/ivDde combination is widely used, other orthogonal protection strategies for ornithine and other diamino acids exist. These alternatives are often employed to overcome specific challenges encountered during the synthesis of complex peptides. peptide.com
One such alternative involves the use of the Mtt (4-methyltrityl) group for side-chain protection. The Mtt group can be removed under mildly acidic conditions (e.g., 1% TFA in DCM), which are orthogonal to the basic conditions used for Fmoc removal and the strong acid used for final cleavage from the resin. sigmaaldrich.com
Another approach utilizes Alloc (allyloxycarbonyl) as a side-chain protecting group. peptide.com The Alloc group is stable to both acidic and basic conditions used in Fmoc-based SPPS but can be selectively removed using a palladium catalyst.
Spectroscopic Characterization Techniques for this compound and Related Unnatural Amino Acids
The characterization of this compound and other synthetic amino acids is crucial to confirm their identity, purity, and structural integrity. Various spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of organic molecules, including protected amino acids like this compound. Both ¹H NMR and ¹³C NMR are routinely used.
In the case of this compound, ¹H NMR spectroscopy would show characteristic signals for the protons of the Fmoc group (aromatic region), the ivDde group (aliphatic region, including singlets for the gem-dimethyl groups), and the ornithine backbone. kirj.ee Similarly, ¹³C NMR would provide distinct signals for all the carbon atoms in the molecule, further confirming its structure. kirj.ee For complex peptide precursors, high-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular weight and elemental composition. kirj.ee
The purity of the compound can also be assessed by NMR, although chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are more commonly used for quantitative purity analysis. ub.edubldpharm.com
Application of Fmoc Orn Ivdde Oh in Peptide Synthesis
Integration of Fmoc-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc SPPS. nih.govchempep.com This methodology is foundational for creating peptides with specific functionalities by enabling modifications at designated points in the peptide sequence. sigmaaldrich.comsigmaaldrich.com
Automated peptide synthesizers can be programmed to accommodate the unique requirements of this compound. kohan.com.tw Standard protocols involve the sequential coupling of Fmoc-protected amino acids to a solid support resin. nih.govuci.edu The Fmoc group on the alpha-amine is removed with a base, typically a piperidine (B6355638) solution, to allow for the next amino acid to be coupled. chempep.comiris-biotech.de When this compound is introduced, it is coupled like any other Fmoc-amino acid. nih.gov The key distinction lies in the subsequent selective removal of the ivDde group at the appropriate stage of the synthesis to allow for side-chain modification. nih.govkohan.com.tw For instance, in the synthesis of branched peptides, the peptide backbone is assembled, and then the ivDde group on a specific ornithine residue is removed to expose the side-chain amine for the synthesis of a new peptide branch. kohan.com.tw
The activation of the carboxylic acid of this compound is a critical step for its efficient incorporation into the peptide chain. This is typically achieved using standard coupling reagents. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, and HCTU, often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). nih.govdokumen.pub The choice of coupling agent can be influenced by the specific peptide sequence and the potential for side reactions. For example, HATU is often preferred for coupling sterically hindered amino acids. dokumen.pub
Table 1: Common Coupling Agents for this compound in SPPS
| Coupling Agent | Additive | Base | Typical Solvent |
| HCTU | - | DIPEA | DMF |
| HATU | HOAt | DIPEA | DMF |
| DIC | Oxyma Pure | - | DMF |
Note: Data compiled from multiple sources. nih.govdokumen.pub
Advanced Applications in Peptide Chemistry
Synthesis of Branched Peptides Utilizing Fmoc-Orn(Ivdde)-OH
The synthesis of branched or multivalent peptides is a key application for amino acids with orthogonally protected side chains. chempep.comcem.com this compound serves as a critical building block for creating a branching point within a peptide sequence. The main peptide backbone is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS). cem.com Once the desired linear sequence is complete, the ivDde group on the ornithine side chain can be selectively cleaved on-resin, exposing the primary amine. sigmaaldrich.com This newly available amine serves as an initiation point for the synthesis of a second peptide chain, growing from the side chain of the ornithine residue.
The utility of this compound is rooted in the principle of orthogonal protection, which facilitates site-specific modifications. sigmaaldrich.com The Fmoc/ivDde strategy has become a standard approach for synthesizing side-chain modified peptides. sigmaaldrich.com After the primary peptide sequence is assembled, the ivDde group is removed with 2% hydrazine (B178648) in DMF, unmasking the δ-amino group of the ornithine residue. sigmaaldrich.com This allows for the specific attachment of a second peptide chain or other molecules at this defined position. cem.com This strategy has been employed to create peptides with diverse biological functions. cem.com The more sterically hindered nature of the ivDde group, compared to the related Dde group, provides greater stability and reduces the risk of premature deprotection or migration during synthesis. peptide.com
Cyclization Strategies Employing this compound in Peptide Synthesis
Peptide cyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and bioavailability of therapeutic peptides. nih.govnih.gov this compound is instrumental in various cyclization strategies, particularly those involving side-chain-to-side-chain or side-chain-to-terminus linkages. sigmaaldrich.comsemanticscholar.org The ability to selectively deprotect the ornithine side chain on the solid support provides a reactive handle for intramolecular ring formation. nih.gov
The synthesis of monocyclic peptides can be achieved by forming a lactam bridge between the deprotected side chain of an ornithine residue and the C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic or glutamic acid. nih.govresearchgate.net The process involves synthesizing the linear peptide precursor on a solid support, followed by the selective removal of the ivDde group from the ornithine residue. nih.gov The exposed amine is then reacted with an activated carboxyl group elsewhere in the peptide sequence to form the cyclic structure.
In one research example, Fmoc-amino acid(ivDde)-OH derivatives, including the ornithine variant, were used to synthesize linear peptide precursors. nih.gov Following assembly, the ivDde group was selectively removed using hydrazine hydrate (B1144303) in DMF. nih.gov The newly freed side-chain amine was then coupled to an activated carboxylic acid, in this case, 2-cyanoisonicotinic acid (CINA), which was previously installed on the peptide. nih.gov This on-resin modification, followed by cleavage from the support, leads to a precursor that can be cyclized under biocompatible conditions. nih.gov This approach highlights the versatility of this compound in creating constrained peptide structures. nih.gov
Bicyclic peptides, which contain two interconnected ring structures, offer a higher degree of conformational rigidity and can exhibit enhanced biological activity and selectivity compared to their linear or monocyclic counterparts. anu.edu.auresearchgate.net this compound is a key reagent in programmable strategies for synthesizing these complex molecules. researchgate.netchemrxiv.orgresearchgate.netnih.gov
A common strategy involves incorporating this compound into a peptide sequence along with other orthogonally protected residues. researchgate.netchemrxiv.org After the linear peptide is assembled, the ivDde group is selectively removed on the solid support. The exposed ornithine side-chain amine is then reacted with a linker molecule, such as 4-fluoro-2,6-dicyanopyridine (4F-DCP). anu.edu.aunih.gov This modified residue, now bearing a dicyanopyridine (DCP) moiety, becomes one of the anchor points for cyclization. anu.edu.aunih.gov The second cyclization is typically achieved through the reaction of the DCP group with another nucleophilic side chain, such as a 1,2-aminothiol group, which can be introduced via a cysteine residue. researchgate.netchemrxiv.org This sequential and site-selective approach allows for the controlled formation of two distinct peptide loops. anu.edu.aunih.gov
Table 1: Examples of Bicyclic Peptides Synthesized Using this compound
| Peptide Sequence | Synthesis Method | Yield | Reference |
|---|---|---|---|
| CAKFKAO (X)AKFKAB(C)-NH₂ | This compound deprotection and reaction with 4F-DCP on solid support | 73% | chemrxiv.org, researchgate.net |
| CAKFKAO (X)AKFKAB(C)-NH₂ | Fmoc-Orn(Alloc)-OH deprotection and reaction with 4F-DCP on solid support | 52% | chemrxiv.org, researchgate.net |
(Note: O represents Ornithine, X represents the 2,6-dicyanopyridine linker attached to the Orn side chain, B is L-2,4-diaminobutyric acid, and C is Cysteine. The linkage between X and C forms a thiazoline.)
A significant advantage of modern peptide chemistry is the development of cyclization reactions that can occur under biocompatible conditions (e.g., in water at physiological pH). anu.edu.aunih.gov The strategy involving the reaction between a 2,6-dicyanopyridine (DCP) moiety and a 1,2-aminothiol is a prime example of such a method. researchgate.netchemrxiv.org After synthesizing a peptide with an ornithine residue modified with DCP (derived from this compound), the final bicyclization can be triggered spontaneously upon exposing the purified linear peptide to an aqueous buffer at physiological pH. anu.edu.aunih.gov This catalyst-free reaction is highly selective and orthogonal to all canonical amino acids, making it a powerful tool for creating complex bicyclic structures intended for biological applications. chemrxiv.orgnih.gov
Generation of Bicyclic Peptides with this compound
Bioconjugation via this compound Derived Peptides
Bioconjugation is the process of linking a peptide to another molecule, such as a fluorescent dye, a biotin (B1667282) tag, a drug molecule, or a larger protein. chemimpex.comchempep.com The selective deprotection of the ivDde group from an ornithine residue provides a specific site for such conjugation. chempep.comnih.gov After the peptide chain has been synthesized, the ornithine side chain can be unmasked and reacted with a desired molecule. sigmaaldrich.comchempep.com This ensures that the modification occurs only at the intended position, preserving the integrity and function of the rest of the peptide. This approach is valuable in developing targeted drug delivery systems, diagnostic probes, and various tools for chemical biology research. chemimpex.comchempep.com
Enhancing Drug Delivery Systems
The development of sophisticated drug delivery systems is a key area where this compound plays a crucial role. chemimpex.com Its utility lies in the ability to create precisely modified peptide-based therapeutics. chemimpex.com The ivDde group protects the delta-amino group of ornithine and is stable to the piperidine (B6355638) used to remove the N-terminal Fmoc group, as well as the trifluoroacetic acid (TFA) used for final cleavage from the resin. sigmaaldrich-jp.com However, the ivDde group can be selectively removed on the solid support using a mild solution of hydrazine in DMF. sigmaaldrich.compeptide.com
This orthogonal deprotection strategy allows for the site-specific attachment of various molecules to the ornithine side chain. sigmaaldrich-jp.com For instance, after the main peptide sequence is assembled, the ivDde group can be cleaved to expose the amine, which can then be conjugated with molecules designed to improve the pharmacokinetic properties of the peptide drug. google.com This includes the attachment of lipids, such as long-chain fatty acids, to create peptide-lipid conjugates or lipopeptides. google.com This modification can enhance properties like plasma half-life and bioavailability, which are critical for effective drug delivery. google.com The compound is also utilized in bioconjugation processes that help attach biomolecules to other molecules or surfaces, thereby improving the effectiveness of drug delivery systems. chemimpex.com
| Feature | Description | Relevance to Drug Delivery |
| Orthogonal Protection | The ivDde group is stable to reagents used for Fmoc deprotection (piperidine) but is selectively cleaved by hydrazine. sigmaaldrich.comsigmaaldrich-jp.com | Allows for site-specific modification of the peptide without affecting the rest of the structure. sigmaaldrich-jp.com |
| Site-Specific Conjugation | After selective removal of the ivDde group, a free amine on the ornithine side chain is available for reaction. peptide.com | Enables the attachment of moieties like lipids or polyethylene (B3416737) glycol (PEG) to enhance solubility, stability, and circulation time. google.com |
| Peptide-Based Therapeutics | This compound is a building block for complex peptide drugs targeting specific biological pathways. chemimpex.com | Facilitates the design of targeted therapies, potentially for cancer, by creating complex bioactive molecules. chemimpex.com |
Fluorescent Labeling of Peptides
Site-specific fluorescent labeling is essential for studying peptide function, localization, and interactions. This compound provides a precise method for incorporating a fluorescent probe at a specific position within a peptide sequence. peptide.comacs.org
The process mirrors that used for drug delivery enhancement. A peptide is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS), incorporating this compound at the desired labeling site. acs.org Once the peptide chain is complete, the resin-bound peptide is treated with a hydrazine solution to selectively remove the ivDde protecting group from the ornithine side chain, exposing the primary amine. peptide.comresearchgate.net This amine then serves as a reactive handle for conjugation with a fluorescent dye, such as 6-carboxyfluorescein (B556484) (FAM) or Dansyl chloride. acs.orggenscript.com This method ensures that the label is attached only at the intended ornithine residue, preserving the functionality of other amino acids and the peptide's N-terminus. peptide.com The progress of the ivDde group's removal can be monitored using spectrophotometry, as the cleavage by-product absorbs light strongly around 290-300 nm. sigmaaldrich-jp.comresearchgate.net
| Step | Reagent/Condition | Purpose |
| 1. Peptide Synthesis | Standard Fmoc-SPPS | Incorporation of this compound into the peptide sequence. |
| 2. Selective Deprotection | 2-5% Hydrazine in DMF | Removal of the ivDde group from the ornithine side chain. sigmaaldrich.comresearchgate.net |
| 3. Fluorescent Tagging | Amine-reactive fluorescent dye (e.g., FAM, Cy3, Cy5) | Covalent attachment of the fluorescent label to the exposed amine. acs.orggenscript.com |
| 4. Cleavage & Purification | TFA-based cocktail & RP-HPLC | Release of the labeled peptide from the solid support and purification. |
Research into Unnatural Amino Acid Incorporation and Peptide Folding
The modification of peptide backbones and side chains with unnatural amino acids is a powerful tool for influencing peptide structure and function. This compound serves as a versatile precursor for introducing such modifications.
Inducing Beta-Sheet Folding and Interactions in Peptides
Control over peptide secondary structure is a significant goal in peptide design. Researchers have used ornithine derivatives to create "splints" or "templates" that can enforce a specific fold, such as a beta-sheet. nih.gov While not using this compound directly for the final structure, its underlying principle of side-chain modification is central.
In one notable study, an unnatural amino acid, Orn(i-PrCO-Hao), was designed to induce beta-sheet formation. nih.gov This residue was incorporated into a peptide using its Fmoc-protected version, Fmoc-Orn(i-PrCO-Hao)-OH, via standard automated solid-phase synthesis. nih.gov Once part of the peptide, the modified ornithine side chain was able to form hydrogen bonds with the subsequent three amino acid residues, effectively acting as a splint that forces the peptide into a beta-sheet-like structure. nih.gov This pre-organized conformation was shown to facilitate dimerization through beta-sheet interactions. nih.gov
In other research, this compound was used in the synthesis of β-hairpin peptides, which are a form of antiparallel β-sheet. acs.org In this context, the ornithine residue was incorporated and its side chain was later modified for ubiquitination studies. acs.org The use of this compound was critical for introducing the ornithine at a specific position within the turn of the β-hairpin, demonstrating its utility in constructing peptides with defined tertiary structures that have enhanced resistance to proteases. acs.org
Research Applications in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Peptide-Based Drug Candidates
The structural features of Fmoc-Orn(Ivdde)-OH make it a key building block in the synthesis of sophisticated peptide-based drug candidates. netascientific.comchemimpex.com Its application in SPPS facilitates the assembly of intricate peptide sequences with high purity, which is crucial for developing therapeutics. chemimpex.com The ivDde protecting group is noted for being more stable to piperidine (B6355638) than the related Dde group, reducing the risk of premature deprotection or migration during synthesis. sigmaaldrich.com This stability is critical when assembling complex peptides intended for therapeutic use. lookchem.com
This compound and its analogs are employed in the design of peptide-based drugs that aim to target specific biological pathways, which is a cornerstone of modern drug development for various diseases, including cancer. netascientific.comchemimpex.com Researchers are exploring its use in developing targeted therapies that can selectively act on diseased cells, such as cancer cells, while minimizing impact on healthy tissue. chemimpex.com The ability to selectively deprotect the ornithine side chain allows for the attachment of cytotoxic agents, imaging agents, or other functional moieties, creating highly specific drug delivery systems or therapeutic agents. netascientific.comchemimpex.com This approach is instrumental in creating novel drug candidates with potentially improved efficacy and specificity. netascientific.comchemimpex.com
The development of peptide-based inhibitors against viral enzymes is a significant area of research where this compound is applied. lookchem.com The compound facilitates the synthesis of complex peptide structures, including constrained and bicyclic peptides, which can exhibit high affinity and specificity for viral targets. chemrxiv.organu.edu.au These constrained peptides often show improved metabolic stability and binding affinity compared to their linear counterparts. anu.edu.auanu.edu.auscienceopen.com
A notable application of this compound and similar ivDde-protected amino acids is in the generation of potent inhibitors against the Zika virus (ZIKV) protease NS2B-NS3 (ZiPro). chemrxiv.orgnih.govresearchgate.net The ZIKV protease is essential for viral replication, making it a prime target for antiviral drug development. nih.gov
Researchers have successfully synthesized bicyclic peptide inhibitors of ZiPro using a strategy that relies on the orthogonal deprotection of ivDde. chemrxiv.organu.edu.auscienceopen.com In this method, an amino acid like this compound is incorporated into a peptide sequence via automated SPPS. chemrxiv.orgscienceopen.comresearchgate.net Following the assembly of the linear peptide, the ivDde group is selectively removed on the solid support using hydrazine (B178648). chemrxiv.orgnih.gov This exposes the side-chain amine, which is then reacted with a linker molecule, such as 4-fluoro-2,6-dicyanopyridine (4F-DCP) or 2-cyanoisonicotinic acid (CINA), to enable subsequent cyclization. chemrxiv.orgscienceopen.comnih.gov This approach has been used to rapidly generate high-affinity cyclic peptide inhibitors of ZiPro. anu.edu.auscienceopen.comnih.gov One study demonstrated that a bicyclic peptide (Compound 2b) synthesized using this methodology exhibited a half-maximal inhibitory concentration (IC50) of 260 nM against ZiPro, which was 15 times more potent than its linear counterpart. anu.edu.auscienceopen.com
| Compound | Description | Key Building Block | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Bicycle 2b | Bicyclic peptide inhibitor of ZiPro containing the tribasic substrate recognition motif KRK. | This compound or similar ivDde-protected amino acids used for side-chain modification and cyclization. | 260 nM | anu.edu.auscienceopen.com |
| Linear Analogue 14 | Linear peptide control, identical sequence to 2b except for the residues involved in bicyclization. | N/A | ~3900 nM (15-fold lower than 2b) | anu.edu.auscienceopen.com |
Inhibitors of Viral Proteases
Biochemical Research: Studying Protein Interactions and Functions
This compound is a valuable reagent in biochemical research for the synthesis of peptide probes designed to study protein interactions and functions. netascientific.comchemimpex.com The ability to introduce a selectively addressable functional group via the ornithine side chain allows for the creation of peptides that can be used to investigate cellular mechanisms and pathways. netascientific.comhku.hk
For example, these derivatives are used to synthesize modified peptides to study post-translational modifications (PTMs) on histones. hku.hk Histone PTMs are crucial for regulating gene expression and other chromatin-related processes by serving as docking sites for "reader" proteins. hku.hk By incorporating this compound or the analogous Fmoc-Lys(ivDde)-OH into a peptide sequence, researchers can selectively deprotect the side chain and attach mimics of PTMs or cross-linking agents. hku.hk This strategy is used to create chemical tools to pull down and identify proteins that recognize specific histone marks, thereby helping to elucidate the biological significance of these modifications. hku.hk
Development of Multifunctional Probes
The orthogonal deprotection strategy offered by this compound is leveraged in the development of multifunctional probes for chemical biology and proteomic studies. hku.hk These probes can be designed to perform several functions, such as binding to a target protein and simultaneously carrying a label for detection or a reactive group for covalent capture.
One such application is in the design of photoaffinity probes. hku.hk A study focused on designing a photoaffinity bisubstrate probe to identify potential lysine (B10760008) succinyltransferases. hku.hk The synthesis plan involved using Fmoc-Lys(ivDde)-OH, a close analog of this compound, to build the peptide backbone. The selective removal of the ivDde group would allow for the introduction of a photo-reactive group at a specific site. hku.hk Although the specific study did not ultimately identify a novel enzyme, it demonstrated the viability and promise of using this chemoproteomic approach to create sophisticated probes for interrogating protein-protein interactions and enzyme functions. hku.hk Furthermore, the ability to use this building block in bioconjugation allows for peptides to be attached to other biomolecules or surfaces, enhancing the development of diagnostic tools and drug delivery systems. netascientific.comchemimpex.comchemimpex.com
Q & A
Q. How can researchers characterize Fmoc-Orn(ivDde)-OH to confirm its purity and structural integrity?
- Methodological Answer : Characterization involves a combination of analytical techniques:
- HPLC : Assess purity (≥98% as per industry standards) using reverse-phase chromatography with UV detection at 220 nm or 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed mass ~454.5 g/mol for Fmoc-Orn(Boc)-OH analogs) .
- NMR Spectroscopy : Verify backbone and side-chain protection groups (e.g., δ protons of ivDde at ~1.2-1.4 ppm) .
- CAS Registry : Cross-reference with CAS 269062-80-8 (Fmoc-Orn(Dde)-OH analogs) for identity validation .
Q. What is the role of the ivDde protecting group in Fmoc-based peptide synthesis?
- Methodological Answer : The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group protects lysine or ornithine side-chain amines. It is:
- Orthogonally stable : Resists 20% piperidine (Fmoc removal) and TFA (global deprotection) but cleaved selectively with 2% hydrazine in DMF .
- UV-monitorable : Hydrolysis releases indazole, detectable at 290 nm for real-time reaction monitoring .
Example application: Sequential deprotection for site-specific conjugation in branched peptides .
Q. How stable is this compound under standard peptide synthesis conditions?
- Methodological Answer : Stability varies with reagents (see table below):
| Condition | Stability of ivDde | Reference |
|---|---|---|
| 20% piperidine in DMF | Stable (no cleavage) | |
| TFA (95% for 1-2 hours) | Stable (preserves side chain) | |
| 2% hydrazine in DMF | Cleaved within 30-60 minutes |
Note: Prolonged TFA exposure (>3 hours) may cause partial degradation.
Q. How can researchers detect successful ivDde deprotection during synthesis?
- Methodological Answer :
- UV Spectroscopy : Monitor absorbance at 290 nm to track indazole release .
- Kaiser Test : Post-deprotection, free amines react with ninhydrin to yield a blue color.
- LC-MS : Analyze resin cleavage samples for mass shifts corresponding to ivDde removal .
Q. What are the critical steps for incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
Resin Swelling : Use DMF or DCM for 30 minutes.
Coupling : Activate this compound with HATU/DIPEA (1:2 molar ratio) for 1 hour.
Fmoc Deprotection : Treat with 20% piperidine (2 × 5 minutes).
ivDde Deprotection : After peptide assembly, apply 2% hydrazine in DMF (2 × 10 minutes) .
Advanced Research Questions
Q. How can researchers troubleshoot incomplete ivDde deprotection during peptide synthesis?
- Methodological Answer :
- Increase Hydrazine Concentration : Use up to 10% hydrazine if 2% fails, but validate compatibility with other protecting groups (e.g., Alloc, Boc) .
- Prolong Reaction Time : Extend hydrazine treatment to 30 minutes per cycle.
- Verify Solvent Quality : Ensure DMF is fresh and anhydrous to prevent side reactions.
- Monitor Byproducts : Use LC-MS to detect residual ivDde or side products .
Q. How can this compound be integrated into orthogonal protection strategies for complex peptide architectures?
- Methodological Answer : Combine ivDde with other orthogonal groups (e.g., Alloc, Mtt, Boc) for multi-directional modifications:
- Example Strategy :
Use ivDde for lysine/ornithine side-chain protection.
Use Alloc (removed by Pd(0)) for cysteine or serine side chains.
Use Boc for N-terminal protection during cyclization .
- Validation : Confirm orthogonality via HPLC and MS after sequential deprotection steps .
Q. What analytical methods are recommended for characterizing cyclic or branched peptides synthesized using this compound?
- Methodological Answer :
- HPLC-MS : Resolve and confirm molecular weight (e.g., cyclic peptides show +2 Da vs. linear analogs).
- Circular Dichroism (CD) : Analyze secondary structures (e.g., α-helix stabilization post-conjugation).
- MALDI-TOF : Detect low-abundance byproducts (e.g., incomplete cyclization).
- NMR NOESY : Map intramolecular interactions in branched structures .
Q. How should researchers resolve contradictions in reported deprotection efficiencies for ivDde under varying conditions?
- Methodological Answer :
- Replicate Studies : Compare protocols from conflicting sources (e.g., hydrazine concentration, solvent batches).
- Control Experiments : Include reference peptides with known ivDde stability.
- Data Normalization : Account for instrument sensitivity (e.g., UV absorbance baselines).
- Meta-Analysis : Cross-reference with ivDde analogs (e.g., Dde vs. ivDde cleavage kinetics) .
Q. What strategies are recommended for designing experiments involving this compound when conflicting data exists on its stability in acidic environments?
- Methodological Answer :
- Pre-Experiment Validation : Test stability under project-specific conditions (e.g., 1% TFA vs. 95% TFA).
- Use Conservative Timelines : Limit TFA exposure to <1 hour unless stability is confirmed.
- Alternative Protecting Groups : Consider Mtt (acid-labile) for highly acidic workflows .
- Documentation : Record lot-specific variability in reagent performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
